molecular formula C6H10O5S B2668968 3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid CAS No. 1955520-30-5

3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid

Cat. No. B2668968
CAS RN: 1955520-30-5
M. Wt: 194.2
InChI Key: CURWQTOASJNZJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C6H10O5S and a molecular weight of 194.20 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 10 hydrogen atoms, 5 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Direct C-H Bond Activation and Alkylation A notable application of methanesulfonic acid derivatives in scientific research involves the direct coupling of benzylic ethers and carbamates with simple ketones via oxidative C-H bond activation. This process, promoted by a manganese dioxide-methanesulfonic acid oxidation system, achieves the alkylation of sp3 C-H bonds adjacent to a heteroatom under air, offering a pathway for direct dehydrogenative alkylation with good to excellent yields. Such methodologies emphasize the role of methanesulfonic acid derivatives in facilitating efficient and environmentally friendly synthetic routes in organic chemistry (Liu et al., 2013).

Bioisosteres in Drug Design In the realm of medicinal chemistry, the oxetane ring, closely related to 3-(methanesulfonylmethyl)oxetane-3-carboxylic acid, has been evaluated as an isostere of the carbonyl moiety. Research indicates that oxetan-3-ol and its derivatives could serve as potential surrogates for the carboxylic acid functional group, offering novel approaches in drug design. These compounds have been synthesized and assessed for their physicochemical properties, showcasing their potential as carboxylic acid bioisosteres, which may impact the development of new pharmaceuticals (Lassalas et al., 2017).

Greener Chemical Syntheses Methanesulfonic acid derivatives have been explored for their utility in "greener" chemical syntheses, such as the metal- and halogen-free Friedel-Crafts acylation reactions. These methodologies allow for the preparation of aryl ketones with minimal waste and without the use of metallic or halogenated components, aligning with the objectives of sustainable chemistry and green synthesis practices (Wilkinson, 2011).

Direct Conversion of Methane to Methanesulfonic Acid A breakthrough in the direct conversion of methane to methanesulfonic acid has been reported, showcasing a selective industrial route that avoids overoxidation to carbon monoxide. This process represents a significant advancement in methane functionalization, offering a scalable and environmentally benign method for producing methanesulfonic acid, a chemical with a wide range of industrial applications (Díaz-Urrutia & Ott, 2019).

Atmospheric Chemistry and Climate Impact The oxidation of dimethyl sulfide (DMS), a significant natural sulfur gas emitted by marine phytoplankton, leads to the formation of methanesulfonic acid (MSA). MSA plays a crucial role in atmospheric chemistry, particularly in the formation of aerosols that influence cloud formation and, consequently, climate. Research into the chemical transformation of MSA in the atmosphere enhances our understanding of its role in climate systems and the global sulfur cycle (Kwong et al., 2018).

properties

IUPAC Name

3-(methylsulfonylmethyl)oxetane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5S/c1-12(9,10)4-6(5(7)8)2-11-3-6/h2-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURWQTOASJNZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1(COC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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